BILIVERDIN DIMETHYL ESTER

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

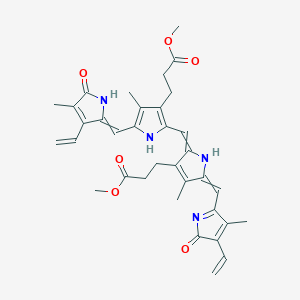

Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate is a complex organic compound characterized by its unique structure comprising multiple pyrrole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BILIVERDIN DIMETHYL ESTER involves multiple steps, typically starting with the formation of the pyrrole rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Excited-State Dynamics in Solvent Environments

BVE’s fluorescence quantum yield (<0.01% in solution) increases significantly in far-red fluorescent proteins, making its solvent-dependent dynamics critical for bioimaging applications. Key pathways include:

Aprotic Solvents (e.g., CHCl₃, CH₃CN)

-

Dominant pathway : A ~2 ps non-radiative decay accounts for 95% of excited-state depopulation, attributed to rapid internal conversion .

-

Minor pathway : A ~30 ps emissive decay linked to incomplete isomerization at the C15=C16 double bond , causing D-ring flipping .

Protic Solvents (e.g., CH₃OH, H₂O)

-

Sub-picosecond decay : 70% of the population decays via an 800 fs emissive pathway , likely due to hydrogen-bond-mediated structural reorganization .

-

Extended emissive states : A >300 ps component emerges, associated with:

Table 1: Solvent-Dependent Dynamics

| Parameter | Aprotic Solvents | Protic Solvents |

|---|---|---|

| Dominant Decay Time | 2 ps (95%) | 800 fs (70%) |

| Minor Decay Time | 30 ps | 30 ps |

| Longest Lifetime | - | >300 ps |

| Key Process | Isomerization | ESPT/LBVE |

Zinc Coordination and Fluorescence Enhancement

BVE forms a 1:1 complex with Zn²⁺ , drastically increasing its fluorescence quantum yield (~5% ) .

Mechanism:

-

Structural stabilization : Zn²⁺ coordination rigidifies BVE’s conformation, reducing non-radiative decay pathways .

-

Solvent dependence : In DMSO, the complex exhibits a smaller non-radiative rate constant , enhancing quantum yield compared to alcohols .

Light-Induced Structural Changes

-

LBVE formation : Exposure to light in protic solvents induces a blue-shifted emission (635 nm → 420 nm) and new excitation peaks, indicating LBVE generation .

-

Kasha rule violation : Fluorescence excitation spectra reveal S₂→S₁ internal conversion bypass , suggesting alternative decay channels in higher excited states .

Transient Absorption and Emission Signatures

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Fluorescence Applications

BVE exhibits unique photophysical properties that make it a valuable compound in fluorescence studies. Although it has a low fluorescence quantum yield in solution, its fluorescence can be significantly enhanced when complexed with metal ions, such as zinc.

- Fluorescence Enhancement : Research has shown that the formation of a BVE-Zn²⁺ complex increases its fluorescence quantum yield from less than 0.01% to approximately 5% in certain solvents like DMSO. This enhancement is attributed to a reduced non-radiative decay rate in the complex, which allows for more efficient photon emission .

- Ultrafast Spectroscopy Studies : Recent studies utilizing femtosecond and picosecond spectroscopy have revealed intricate details about the excited-state dynamics of BVE. For example, in aprotic solvents, a non-radiative decay pathway accounts for 95% of excited-state population loss within approximately 2 ps, while an emissive decay pathway occurs over about 30 ps .

Biological and Biomedical Applications

BVE's role as a chromophore in biological systems has garnered attention for its potential applications in bio-imaging and phototherapy.

- Bio-imaging : Due to its ability to emit far-red fluorescence when appropriately modified or complexed, BVE is being explored as a fluorescent marker in biological imaging techniques. The low background fluorescence in biological tissues at these wavelengths enhances imaging contrast .

- Phototherapy : There is emerging interest in using biliverdin derivatives, including BVE, for therapeutic applications due to their antioxidant properties. These compounds may help mitigate oxidative stress in cells, potentially offering protective effects against various diseases .

Material Science Applications

BVE's unique properties also extend to material science, where it can be utilized in the development of new materials with specific optical characteristics.

- Dye Sensitization : BVE can be incorporated into dye-sensitized solar cells (DSSCs) due to its ability to absorb light and facilitate electron transfer processes. Its structural modifications can enhance light absorption and conversion efficiency .

- Photonic Devices : The compound's photophysical properties are being investigated for use in organic photonic devices, where its ability to emit light efficiently can be harnessed for display technologies or sensors .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]butanoate

- Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]pentanoate

Uniqueness

The uniqueness of BILIVERDIN DIMETHYL ESTER lies in its specific structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer |

10035-62-8 |

|---|---|

Molekularformel |

C35H38N4O6 |

Molekulargewicht |

610.7 g/mol |

IUPAC-Name |

methyl 3-[(2Z,5Z)-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |

InChI |

InChI=1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)/b26-15-,29-16-,30-17- |

InChI-Schlüssel |

JOYVAVFUXFUFHN-FKRHKEIZSA-N |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

Isomerische SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

Kanonische SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

Piktogramme |

Irritant |

Synonyme |

3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid Dimethyl Ester; Biliverdin IXα Dimethyl Ester; Biliverdin Dimethyl Ester; Biliverdine IX α Dimethyl Ester; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.